Controllable assembly, characterization and catalytic properties of a new Strandberg-type organophosphotungstate†

Dalton Transactions Pub Date: 2015-12-09 DOI: 10.1039/C5DT04412J

Abstract

Using phenylphosphonic acid, simple tungstate and copper(II) compounds as starting materials, an organic–inorganic hybrid Strandberg-type organophosphotungstate, {[(Cu(H2O)(μ-bipy))2(C6H5PO3)2W5O15]}n (bipy = 4,4′-bipyridyl) (1), was assembled successfully under hydrothermal conditions and characterized by physico-chemical and spectroscopic methods. Compound 1 represents the first example of a transition metal complex modified organophosphotungstate cluster. In the crystal structure of compound 1, the polymeric 1-D {Cu-bipy}n chains are interconnected by [(C6H5PO3)2W5O15]4− (abbreviated as {(C6H5P)2W5}) units into a 3-D framework. A hollow Keggin isopolytungstate [H2W12O40]6− ({W12})-Cu(II) coordination polymer, {[Cu(bipy)2((μ-bipy)Cu(bipy))2(H2W12O40)]·12H2O}n (2), was obtained at different molar ratios of the starting materials and pH. The two Cu(II) coordination polymers exhibit good acid-catalytic activity for the synthesis of cyclohexanone ethylene ketal. Their fluorescence properties were studied.

Graphical abstract: Controllable assembly, characterization and catalytic properties of a new Strandberg-type organophosphotungstate
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